![molecular formula C₁₇H₁₂ClNO₂ B1141125 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one CAS No. 934996-79-9](/img/structure/B1141125.png)
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one
Übersicht
Beschreibung
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol . It is a solid compound that is typically stored at room temperature. This compound is known for its unique structure, which includes a dibenzo-oxepino-pyrrolone core, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of reagents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one can be compared with other similar compounds, such as:
11-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,36,7]oxepino[4,5-c]pyrrol-1-one: This compound has a similar structure but differs in the position of the chlorine atom.
trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenzo[2,36,7]oxepino[4,5-c]pyrrole: This compound has a similar core structure but differs in its hydrogenation state.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Biologische Aktivität
9-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one, commonly known as Asenapine , is an atypical antipsychotic agent primarily used in the treatment of schizophrenia and bipolar disorder. It functions as a dual antagonist of serotonin (5-HT) and dopamine receptors, which contributes to its therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C17H16ClN
- Molecular Weight : 285.77 g/mol
- IUPAC Name : (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
- CAS Number : 1412458-61-7
Biological Activity
Asenapine exhibits a range of biological activities primarily through its action on various neurotransmitter receptors:
Receptor Binding Affinity
Asenapine has shown significant binding affinity for several receptors:
- Serotonin Receptors :
- 5-HT1A: Ki = 0.03 nM
- 5-HT2A: Ki = 1.3 nM
- 5-HT2C: Ki = 0.42 nM
- 5-HT6: Ki = 1.1 nM
- Dopamine Receptors :
- D2: Ki = 0.03 nM
- D3: Ki = 0.42 nM
- D4: Ki = 1.1 nM
These values indicate that Asenapine has a strong affinity for both serotonin and dopamine receptors, which is crucial for its antipsychotic effects.
Asenapine's mechanism involves blocking multiple serotonin and dopamine receptor subtypes:
- Dopamine D2 Receptor Antagonism : Reduces dopaminergic activity in the mesolimbic pathway, which is associated with psychotic symptoms.
- Serotonin Receptor Modulation : The antagonism at various serotonin receptors may help alleviate mood symptoms and reduce anxiety.
Case Studies and Clinical Trials
Several studies have evaluated the efficacy of Asenapine:
-
Schizophrenia Treatment :
- A randomized controlled trial demonstrated that Asenapine significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo over a period of six weeks.
- Patients reported improvements in both positive symptoms (hallucinations and delusions) and negative symptoms (social withdrawal).
-
Bipolar Disorder :
- In a study involving patients with acute manic or mixed episodes of bipolar disorder, Asenapine was found to be effective in reducing manic symptoms as measured by the Young Mania Rating Scale (YMRS).
- The treatment resulted in significant mood stabilization with an acceptable side effect profile.
Side Effects and Safety Profile
Asenapine is generally well-tolerated; however, common side effects include:
- Sedation
- Weight gain
- Extrapyramidal symptoms (EPS)
Comparative Analysis with Other Antipsychotics
Feature | Asenapine | Olanzapine | Risperidone |
---|---|---|---|
Mechanism | Multi-receptor antagonist | Multi-receptor antagonist | D2 receptor antagonist |
Common Side Effects | Sedation, EPS | Weight gain, sedation | EPS, hyperprolactinemia |
Efficacy in Schizophrenia | High | High | Moderate |
Efficacy in Bipolar Disorder | High | Moderate | Low |
Q & A
Q. Basic: What are the established synthetic routes for this compound, and what critical reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps may include:
- Ring formation : Use of catalysts like Pd(PPh₃)₄ for cross-coupling reactions to construct the tetracyclic backbone .
- Chlorination : Electrophilic aromatic substitution with Cl₂ or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) to avoid overhalogenation .
- Methylation : Alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to introduce the 4-methyl group .
Critical conditions : Solvent polarity (e.g., DMF vs. THF) and reaction time significantly impact intermediate stability. For example, prolonged heating during cyclization can lead to ring-opening side reactions .
Q. Basic: How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
Structural validation relies on:
- X-ray crystallography : Resolves bond lengths and angles, confirming the fused tetracyclic system and substituent positions (e.g., C-Cl bond length ~1.73 Å) .
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₃ClN₂O₂: 325.0743) .
Q. Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme assays) may arise from:
- Experimental design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., pH, temperature) .
- Sample purity : Residual solvents (e.g., DMSO) or unreacted intermediates can skew results. Validate purity via HPLC (>95%) before testing .
Resolution : Use standardized protocols (e.g., NIH/ATP guidelines) and include positive/negative controls. Reproduce assays in triplicate with blinded samples to minimize bias .
Q. Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., chloro-substituted carbon as a reaction hotspot) .
- Molecular docking : Predict binding affinity to biological targets (e.g., kinase enzymes) by simulating interactions with active-site residues (RMSD <2.0 Å) .
- MD simulations : Assess stability in aqueous vs. lipid environments (e.g., 100-ns trajectories in GROMACS) to guide drug delivery strategies .
Q. Basic: What are the key challenges in scaling up synthesis for research-grade quantities?
- Low yields in cyclization : Optimize catalyst loading (e.g., 5–10 mol% Pd) and use microwave-assisted synthesis to reduce reaction time .
- Purification difficulties : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the pure product .
- Byproduct formation : Monitor reactions via TLC and quench intermediates promptly (e.g., rapid cooling after chlorination) .
Q. Advanced: How does the compound’s stereoelectronic profile influence its interaction with biological targets?
- Electron-withdrawing groups : The chloro substituent increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes .
- Conformational rigidity : The fused ring system restricts rotational freedom, favoring selective interactions with hydrophobic pockets (e.g., ATP-binding sites) .
- Hydrogen bonding : The lactam carbonyl (O) and methyl group (C-H) participate in non-covalent interactions, as shown by mutagenesis studies .
Q. Basic: What safety precautions are recommended when handling this compound?
- Toxicity : Limited data available; assume acute toxicity (LD₅₀ unknown). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent degradation. Avoid exposure to light/moisture .
- Waste disposal : Neutralize with 10% NaOH before incineration to minimize environmental release .
Q. Advanced: How can researchers design experiments to elucidate degradation pathways in environmental systems?
- Photolysis studies : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS to identify photoproducts (e.g., dechlorinated derivatives) .
- Biodegradation assays : Incubate with soil microbiota (e.g., Pseudomonas spp.) and track metabolite formation using ¹³C-labeled analogs .
- Hydrolysis kinetics : Measure half-life (t₁/₂) in buffered solutions (pH 4–9) at 25°C to assess stability under physiological conditions .
Eigenschaften
IUPAC Name |
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFINICFHHBHJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.